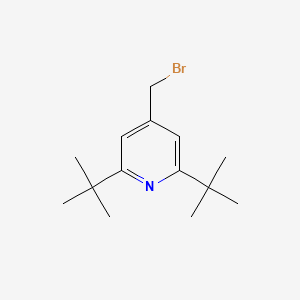

4-(Bromomethyl)-2,6-di-tert-butylpyridine

Übersicht

Beschreibung

4-(Bromomethyl)-2,6-di-tert-butylpyridine is a chemical compound that is part of the broader family of substituted pyridines. These compounds are of interest due to their potential applications in coordination chemistry and materials science. The presence of bromomethyl and di-tert-butyl groups on the pyridine ring can influence the reactivity and physical properties of the molecule, making it a candidate for further functionalization and use in the synthesis of complex molecular architectures.

Synthesis Analysis

The synthesis of related terpyridine compounds often involves the reaction of substituted pyridines with various electrophiles. For instance, the synthesis of 4'-(4-bromophenyl)-2,2':6',2"-terpyridines has been achieved using the Kröhnke synthesis, which involves selective functionalization at the 4,4"-positions . Similarly, 2,2':6',2"-terpyridines functionalized at the 4'-position have been prepared by reacting 2,6-bis-(pyrid-2-yl)-4-pyridone with different electrophiles, including bromides . Although these methods do not directly describe the synthesis of 4-(Bromomethyl)-2,6-di-tert-butylpyridine, they provide insight into the types of reactions that could be employed for its synthesis.

Molecular Structure Analysis

The molecular structure of substituted pyridines can be characterized using techniques such as X-ray crystallography and NMR spectroscopy. For example, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was characterized by X-ray single-crystal diffraction, which provided detailed information about its molecular geometry . Similarly, the molecular structure of 4'-tert-butyl-2,2':6',2"-terpyridine was analyzed in the solid state, revealing how the bulky tert-butyl substituents influence the packing of the molecules and prevent typical π-interactions .

Chemical Reactions Analysis

Substituted pyridines can undergo various chemical reactions, including complex formation with metals. For instance, 4'-tert-butyl-2,2':6',2"-terpyridine has been used to synthesize homoleptic and heteroleptic metal complexes, with the tert-butyl substituent being slightly electron-releasing . The reactivity of the bromomethyl group in 4-(Bromomethyl)-2,6-di-tert-butylpyridine would likely allow for further functionalization through nucleophilic substitution reactions or coupling reactions with other organic moieties.

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted pyridines are influenced by their substituents. For example, the tert-butyl group is known to be sterically demanding and solubilizing, which can affect the solubility and crystallization behavior of the compound . The presence of a bromomethyl group would also be expected to impact the compound's reactivity, making it more susceptible to nucleophilic attack. Additionally, the electronic properties of the substituents can influence the redox behavior of the compound, as seen in cyclic voltammetric data for metal complexes of 4'-tert-butyl-2,2':6',2"-terpyridine .

Wissenschaftliche Forschungsanwendungen

-

- Application : This compound acts as an intermediate in the synthesis of eprosartan, an antihypertensive agent. It’s also used in the preparation of 5,10,15,20-tetra (m-hydroxyphenyl)chlorin (temoporfin), a second-generation photosensitizer .

- Results or Outcomes : The compound is successfully used to synthesize eprosartan and temoporfin .

-

- Application : This compound is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile. It’s also useful in the preparation of 4-[(2H-tetrazol-2-yl)methyl]benzonitrile .

- Methods of Application : The compound is likely synthesized using standard organic synthesis techniques, including reaction with 2H-tetrazole in the presence of potassium hydroxide .

- Results or Outcomes : The compound is successfully used to synthesize the mentioned ligands and benzonitrile derivative .

-

- Application : Bromothymol Blue is a pH indicator mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .

- Methods of Application : It is typically sold in solid form as the sodium salt of the acid indicator .

- Results or Outcomes : It is bright aquamarine by itself, and greenish-blue in a neutral solution .

-

- Application : This compound is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile. It is also useful in the preparation of 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile by reaction with 2H-tetrazole in the presence of potassium hydroxide .

- Methods of Application : The compound is likely synthesized using standard organic synthesis techniques .

- Results or Outcomes : The compound is successfully used to synthesize the mentioned ligands and benzonitrile derivative .

Safety And Hazards

Eigenschaften

IUPAC Name |

4-(bromomethyl)-2,6-ditert-butylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BrN/c1-13(2,3)11-7-10(9-15)8-12(16-11)14(4,5)6/h7-8H,9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGQGAXLBUQGQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30513259 | |

| Record name | 4-(Bromomethyl)-2,6-di-tert-butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)-2,6-di-tert-butylpyridine | |

CAS RN |

81142-32-7 | |

| Record name | 4-(Bromomethyl)-2,6-di-tert-butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Some bromo- and chloromethyl pyridines were synthesized using radical substitution reactions. Further reaction of these halopyridines with activated tetrabutylammonium fluoride …

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-1H-imidazo[4,5-B]pyrazine](/img/structure/B1281953.png)